Silane, benzoyltrimethyl-
Overview
Description
Silane, benzoyltrimethyl- is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is highly reactive and can be used in a variety of applications.
Mechanism Of Action
The mechanism of action of silane, benzoyltrimethyl-, is based on its ability to react with various functional groups. It can react with hydroxyl groups on surfaces to form covalent bonds, which improves adhesion between the surface and other materials. Silane, benzoyltrimethyl-, can also react with carboxylic acids, amines, and other functional groups to introduce the benzoyl group into organic molecules.
Biochemical And Physiological Effects
Silane, benzoyltrimethyl-, has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation. It is important to handle silane, benzoyltrimethyl-, with care and follow proper safety protocols.
Advantages And Limitations For Lab Experiments
Silane, benzoyltrimethyl-, has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of applications, including organic synthesis and surface modification. It is also relatively easy to synthesize and handle. However, silane, benzoyltrimethyl-, can be expensive and may not be suitable for all applications. It is important to carefully consider the advantages and limitations of silane, benzoyltrimethyl-, before using it in lab experiments.
Future Directions
There are several future directions for the use of silane, benzoyltrimethyl-, in scientific research. One area of interest is the development of new applications for silane, benzoyltrimethyl-, in the field of organic synthesis. Another area of interest is the use of silane, benzoyltrimethyl-, as a surface modifier for new materials, such as graphene and other two-dimensional materials. Additionally, there is potential for the use of silane, benzoyltrimethyl-, in the development of new drug delivery systems and biomaterials. Further research is needed to explore these and other potential applications of silane, benzoyltrimethyl-.
Conclusion:
Silane, benzoyltrimethyl-, is a highly reactive chemical compound that has a variety of scientific research applications. It is commonly used in organic synthesis, surface modification, and the preparation of hybrid materials. Silane, benzoyltrimethyl-, has several advantages for lab experiments, including its reactivity and ease of handling. However, it is important to carefully consider the advantages and limitations of silane, benzoyltrimethyl-, before using it in lab experiments. There are several future directions for the use of silane, benzoyltrimethyl-, in scientific research, including the development of new applications in organic synthesis, surface modification, and drug delivery systems.
Scientific Research Applications
Silane, benzoyltrimethyl-, is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the benzoyl group into organic molecules. It is also used as a crosslinking agent in the preparation of silicone resins and as a coupling agent in the preparation of inorganic-organic hybrid materials. Additionally, silane, benzoyltrimethyl-, is used as a surface modifier for various materials, including glass, metal, and polymer surfaces.
properties
IUPAC Name |
phenyl(trimethylsilyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBNYMAKNNPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207807 | |
Record name | Silane, benzoyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, benzoyltrimethyl- | |
CAS RN |
5908-41-8 | |
Record name | Silane, benzoyltrimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, benzoyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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